

Penoxsulam: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

[Get Quote](#)

Introduction: **Penoxsulam** is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class.^[1] It is widely utilized for the control of a broad spectrum of annual grasses, sedges, and broadleaf weeds, particularly in rice cultivation and aquatic environments.^{[1][2][3]} Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][4]} This enzyme is critical for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and plant growth.^{[1][2]} By disrupting this pathway, **penoxsulam** halts cell division and growth, leading to the eventual death of susceptible plants.^[2] It is absorbed through the foliage, stems, and roots and is translocated throughout the plant.^{[1][2]}

Application Guidelines and Dosage Optimization

The efficacy of **penoxsulam** is highly dependent on the application timing, dosage, target weed species, and environmental conditions. It can be applied pre-emergence or post-emergence, though it is primarily used as an early post-emergence herbicide when weeds are young and actively growing.^{[1][3]}

- **Timing:** For transplanted rice, pre-emergence applications are typically made within a few days after transplanting (DAT).^[5] Post-emergence applications are effective when weeds are at early growth stages.^[1] For example, applications at 8-12 DAT have been shown to be highly effective.^[6] The stage of weed growth is a critical factor; younger, actively growing plants are more susceptible, while mature plants may require higher doses or longer exposure times.^{[4][7]}

- Dosage: Effective application rates are generally low, typically ranging from 15 to 40 grams of active ingredient per hectare (g a.i./ha).^[1] Studies in transplanted rice have found that a rate of 22.5 g a.i./ha provides significant weed control and increases grain yield.^{[5][8]} Rates of 36 g a.i./ha or higher have also been shown to maximize grain yield, irrespective of application timing.^[9]
- Adjuvants and Tank-Mixing: The efficacy of **penoxsulam** can be enhanced by using adjuvants, such as methylated seed oil (MSO), which improves penetration.^[10] Tank-mixing with other herbicides like cyhalofop-butyl, bispyribac-sodium, or butachlor can broaden the spectrum of controlled weeds and help manage herbicide resistance.^{[1][11][12]}

Data Presentation

Table 1: Recommended Application Timing and Dosage of Penoxsulam in Rice

Crop System	Application Timing	Dosage (g a.i./ha)	Target Weeds	Key Findings & Citations
Transplanted Rice	Pre-emergence (3 DAT)	20, 22.5, 25, 50	Grasses, Broadleaf weeds, Sedges	Penoxsulam at 22.5 g/ha resulted in the lowest weed density and highest weed control efficiency. [5] [8]
Transplanted Rice	Post-emergence (8-12 DAT)	22.5	Echinochloa colona, Cyperus difformis, Monochoria vaginalis	Most effective timing to control major weed species, resulting in the lowest weed index and maximum grain yield. [6]
Irrigated Rice	Early or Late Post-emergence	24, 36, 48, 60	General weed flora	Applications at ≥ 36 g/ha resulted in the highest grain yield, regardless of application timing. [9]
Direct-seeded Rice	Post-emergence	15 - 40	Echinochloa crus-galli, Fimbristylis miliacea, Cyperus difformis	Effective at low use rates for broad-spectrum control. [1]

Table 2: Efficacy of Penoxsulam on Common Weed Species

Weed Species	Common Name	Efficacy Level	Effective Dosage (g a.i./ha)	Growth Stage	Citations
<i>Echinochloa crus-galli</i>	Barnyardgrass	Excellent	22.5 - 30	1- to 5-leaf stage	[5][13][14]
<i>Echinochloa colona</i>	Jungle Rice	Excellent	22.5	Early	[5]
<i>Cyperus difformis</i>	Smallflower Umbrella Sedge	Good - Excellent	22.5	Early	[5][6]
<i>Amaranthus retroflexus</i>	Redroot Pigweed	Excellent	Not specified	Early	[14]
<i>Monochoria vaginalis</i>	Pickerelweed	Good - Excellent	22.5	Early	[1][6]
<i>Hydrilla verticillata</i>	Hydrilla	Good (slow acting)	20 ppb (aquatic)	Actively growing	[7]
<i>Chenopodium album</i>	Lamb's Quarters	Ineffective	Not specified	-	[14]
<i>Digitaria sanguinalis</i>	Large Crabgrass	Ineffective	Not specified	-	[14]

Table 3: Crop Safety and Phytotoxicity of Penoxsulam

Crop	Cultivar/Variety	Application Rate	Phytotoxicity Symptoms	Findings & Citations
Rice (Transplanted)	'ADT 43'	20, 22.5, 25, 50 g/ha	None observed	Penoxsulam was found to be completely safe with no symptoms like chlorosis or epinasty. [5]
Foxtail Millet	'Jingu 21'	0.5X and 1X recommended dose	Minimal; plants recover	Higher doses (2X, 3X, 4X) caused significant phytotoxicity, reduced plant height, and leaf area. [15] [16]
White Oat	'URS Guará', 'URS Guria'	Increasing doses	Reduced tolerance	Tolerance was increased by the safener mefenpyr-diethyl and decreased by organophosphorus insecticides. [17]

Table 4: Summary of Penoxsulam Residue and Degradation Data

Matrix	Half-life (DT ₅₀)	Analytical Method	Limit of Quantitation (LOQ)	Key Findings & Citations
Field Water	1.9 - 12 days	QuEChERS-HPLC	0.02 mg/kg	Degradation fits first-order kinetics. [18]
Soil	3.5 - 18 days	QuEChERS-HPLC	0.02 mg/kg	Degradation varies with climate and soil type; final residues at harvest are typically below the LOQ. [10] [18]
Soil	26.65 days	HPLC	Not specified	Persistence study following a single application of 25 g a.i./ha. [19]
Water (Lab)	20 - 50 days	LC/MS/MS	0.05 µg/L	Primary degradation pathway in water is photolysis. [7] [20]

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial

This protocol is adapted from field studies evaluating **penoxsulam** in transplanted rice.[\[5\]](#)

1. Objective: To evaluate the efficacy of different doses of **penoxsulam** on weed control and to assess its phytotoxicity on the crop.

2. Experimental Design:

- Design: Randomized block design (RBD) with three or four replications.
- Plot Size: Gross plot of 20 m² (5.0 m x 4.0 m).
- Crop: Rice (*Oryza sativa* L.), e.g., variety 'ADT 43'.

3. Treatments:

- **Penoxsulam** at varying doses (e.g., 20, 22.5, 25, 50 g a.i./ha).
- Standard check herbicides (e.g., Butachlor at 1.0 kg/ha, Pretilachlor at 750 g/ha).
- Control groups: Hand weeding (e.g., at 20 and 40 DAT) and an unweeded control.

4. Application:

- Timing: Pre-emergence (3 days after transplanting) or post-emergence.
- Equipment: Hand-operated knapsack sprayer fitted with a flat fan nozzle.
- Spray Volume: 500 L/ha to ensure uniform coverage.

5. Data Collection:

- Weed Assessment:
 - Identify dominant weed flora in the unweeded control plot.
 - Measure weed density (count per m²) and weed dry weight (g/m²) at regular intervals (e.g., 20, 45, 60 DAT) using a quadrat.
 - Calculate Weed Control Efficiency (WCE) using the formula: $WCE (\%) = [(DMC - DMT) / DMC] * 100$, where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.
- Crop Phytotoxicity Assessment:
 - Visually assess crop injury at 7, 14, 21, and 28 days after application.

- Use a rating scale (e.g., 1-10, where 1 is no effect and 10 is complete crop death) to score symptoms like epinasty, hyponasty, chlorosis, and necrosis.
- Yield Assessment:
 - Harvest the net plot area at maturity.
 - Measure grain yield and straw yield, and adjust for moisture content.

6. Statistical Analysis:

- Analyze data using Analysis of Variance (ANOVA) appropriate for an RBD.
- Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to compare treatment means.

Protocol 2: Greenhouse Dose-Response Assay

This protocol is based on methodologies for evaluating herbicide dose-response on target weeds and crops under controlled conditions.[\[13\]](#)[\[21\]](#)

1. Objective: To determine the dose of **penoxsulam** required to inhibit the growth of a target weed and crop by 50% (GR₅₀).

2. Materials:

- Seeds of the target weed (e.g., *Echinochloa crus-galli*) and crop (e.g., rice).
- Pots or trays filled with a suitable soil mix.
- **Penoxsulam** analytical standard and formulated product.
- Greenhouse or growth chamber with controlled temperature, light, and humidity.
- Precision sprayer for herbicide application.

3. Procedure:

• Plant Growth:

- Sow seeds in pots and thin to a uniform number of plants per pot (e.g., 5-8 plants).
 - Grow plants to a specific growth stage (e.g., 1-leaf, 3-leaf, or 5-leaf stage).
 - Herbicide Preparation and Application:
 - Prepare a series of **penoxsulam** concentrations. For a sensitive weed like *E. crus-galli*, a range could be 0, 0.24, 0.48, 0.96, 1.88, 3.75, 7.5, 15, 30, 60 g a.i./ha.[13]
 - Apply the herbicide solutions using a precision sprayer calibrated to deliver a specific volume.
 - Incubation and Assessment:
 - Place treated pots back into the greenhouse in a completely randomized design.
 - Observe plants for visual symptoms of injury (e.g., yellowing, stunting) at regular intervals (e.g., 5, 10, 21 days after treatment).
 - At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass and measure the fresh weight.
4. Data Analysis:
- Convert fresh weight data to a percentage of the untreated control.
 - Fit the data to a non-linear regression model, such as a four-parameter log-logistic model:
 - $$Y = c + \{(d - c) / [1 + \exp(b(\log(x) - \log(e)))]\}$$
 - Where Y is the response (fresh weight), x is the herbicide dose, d is the upper limit, c is the lower limit, e is the GR_{50} , and b is the slope of the curve around the GR_{50} .
 - Calculate the GR_{50} value, which represents the herbicide dose causing a 50% reduction in plant fresh weight.

Protocol 3: Penoxsulam Residue Analysis in Soil and Water

This protocol describes a general method for the extraction and quantification of **penoxsulam** residues using QuEChERS and High-Performance Liquid Chromatography (HPLC), based on established methods.[18][22]

1. Objective: To quantify the concentration of **penoxsulam** residues in environmental samples.

2. Sample Preparation and Extraction (QuEChERS Method):

- Soil:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of deionized water and vortex.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake again for 1 minute.
 - Centrifuge at >3000 rpm for 5 minutes.

- Water:

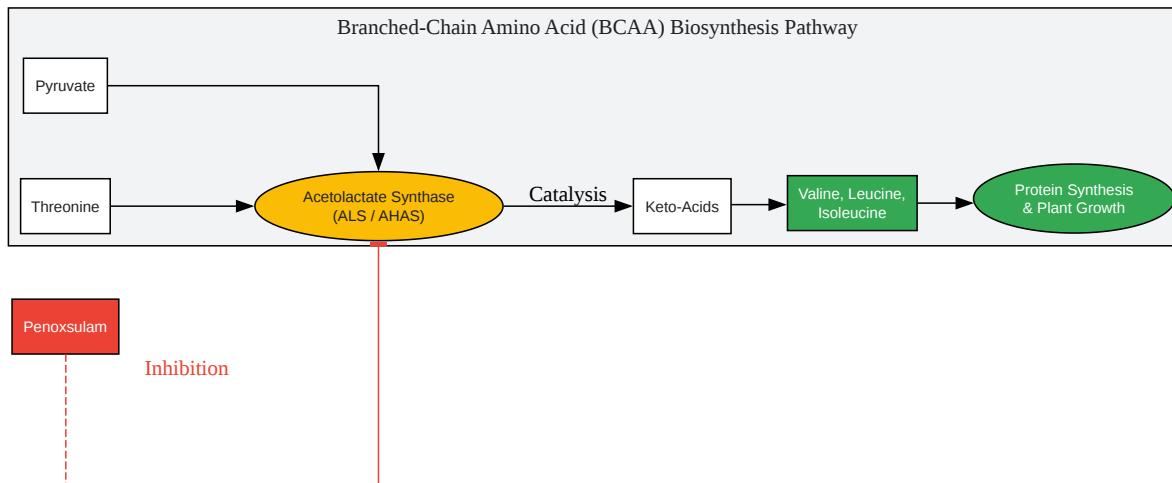
- Take a known volume of water and proceed with liquid-liquid extraction using acetonitrile.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
 - Vortex for 30 seconds and centrifuge for 5 minutes.
 - The resulting supernatant is the final extract for analysis.

3. HPLC Analysis:

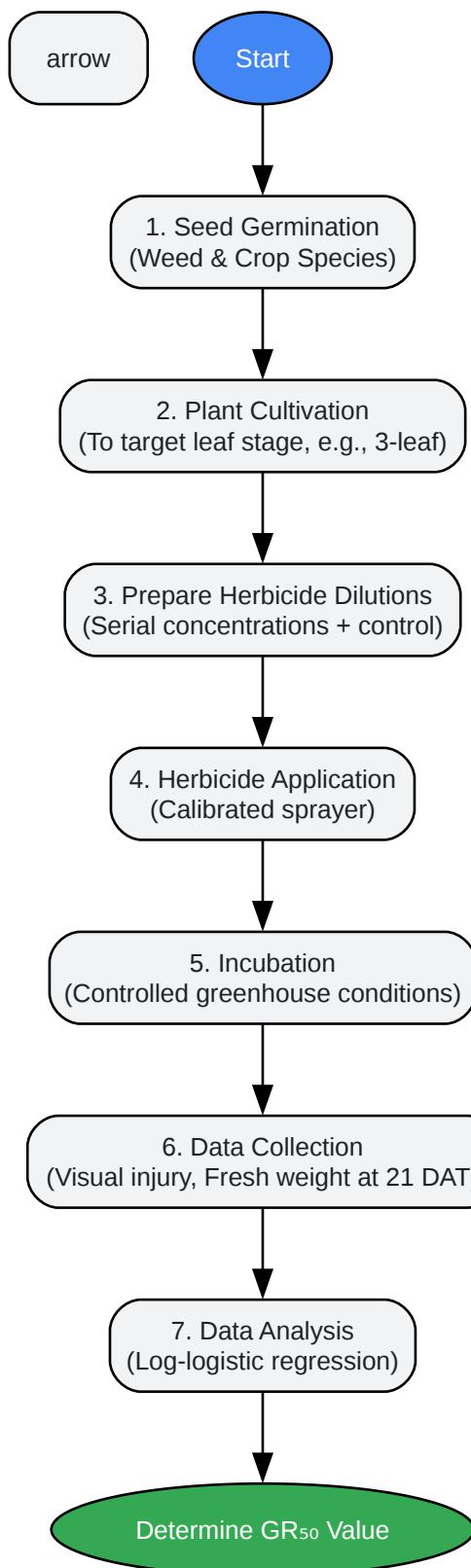
- Instrumentation: HPLC system with a UV or Diode Array Detector (DAD). For higher sensitivity and confirmation, use a tandem mass spectrometer (LC/MS/MS).[20]
- Column: A C18 reverse-phase column (e.g., Agilent HC-C18).[18]

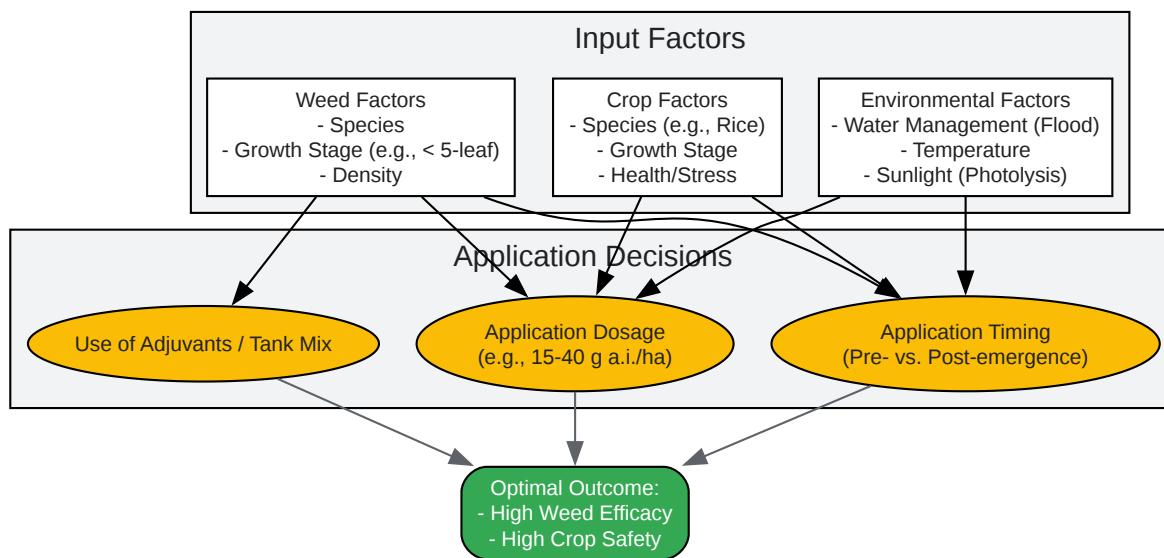

- Mobile Phase: A gradient elution using acetonitrile and acidified water (e.g., 0.4% phosphoric acid in water).[18]
- Detection: UV detection at a wavelength of ~230 nm.[22]
- Quantification:
 - Prepare a calibration curve using **penoxsulam** analytical standards in a solvent matching the final extract.
 - Calculate the concentration in the original sample based on the calibration curve, accounting for dilution factors and sample weight/volume.

4. Quality Control:

- Analyze procedural blanks, matrix-matched standards, and fortified samples (spikes) with each batch.
- Recovery rates should typically be within the 70-120% range with a relative standard deviation (RSD) of $\leq 15\text{-}20\%$.[20][22]

Visualizations


Diagram 1: Penoxsulam Mode of Action



[Click to download full resolution via product page](#)

Caption: **Penoxsulam** inhibits the ALS enzyme, blocking essential amino acid synthesis.

Diagram 2: Experimental Workflow for Dose-Response Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Penoxsulam: A Modern Herbicide for Rice Weed Management [jindunchemical.com]
- 2. peptechbio.com [peptechbio.com]
- 3. Understanding Penoxsulam Herbicide and Its Applications in Modern Agriculture [cnagrochem.com]
- 4. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 5. isws.org.in [isws.org.in]
- 6. researchgate.net [researchgate.net]
- 7. Penoxsulam Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS

[plants.ifas.ufl.edu]

- 8. isws.org.in [isws.org.in]
- 9. Effects of penoxsulam application timings and initial flood on irrigated rice - Advances in Weed Science [awsjournal.org]
- 10. Penoxsulam 25g/L OD Herbicide | Selective Post-Emergent Weed Control [smagrichem.com]
- 11. eprints.upnyk.ac.id [eprints.upnyk.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Rice Safety as Foliar Spraying of Penoxsulam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Crop Safety and Weed Control of Foliar Application of Penoxsulam in Foxtail Millet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of inhibitors and protectors in the tolerance of white oat cultivars to the penoxsulam herbicide - Advances in Weed Science [awsjournal.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. bioinfopublication.org [bioinfopublication.org]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Quantification of penoxsulam in soil and rice samples by matrix solid phase extraction and liquid-liquid extraction followed by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Penoxsulam: Application Notes and Protocols for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166495#penoxsulam-application-timing-and-dosage-optimization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com